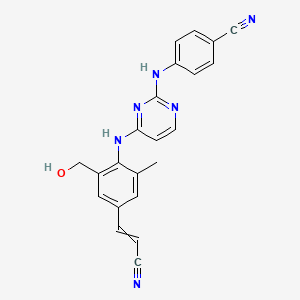
2-Hydroxymethyl Rilpivirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxymethyl Rilpivirine is a derivative of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. This compound is characterized by the presence of a hydroxymethyl group attached to the rilpivirine structure, which may influence its pharmacological properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl Rilpivirine involves multiple steps, starting from the basic rilpivirine structureOne of the methods involves the use of microwave-promoted synthesis, which has been shown to reduce reaction time significantly and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and efficiency, often involving the use of less toxic reagents and solvents to ensure safety and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxymethyl Rilpivirine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Various substitution reactions can occur, particularly at the hydroxymethyl group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Hydroxymethyl Rilpivirine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxymethylation on the pharmacological properties of NNRTIs.
Biology: The compound is investigated for its potential effects on HIV-1 reverse transcriptase and its interactions with other biological molecules.
Medicine: Research focuses on its potential as a therapeutic agent for HIV-1, exploring its efficacy and safety compared to other NNRTIs.
Mécanisme D'action
2-Hydroxymethyl Rilpivirine exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity. This binding prevents the enzyme from converting viral RNA into DNA, thereby blocking the replication of the virus. The hydroxymethyl group may enhance the binding affinity and specificity of the compound to the enzyme, potentially improving its efficacy .
Comparaison Avec Des Composés Similaires
Rilpivirine: The parent compound, used widely in HIV-1 treatment.
Etravirine: Another NNRTI with a similar mechanism of action but different chemical structure.
Efavirenz: An older NNRTI with a different side effect profile.
Uniqueness: 2-Hydroxymethyl Rilpivirine is unique due to the presence of the hydroxymethyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other NNRTIs. This modification can potentially lead to improved efficacy, reduced side effects, and better resistance profiles .
Propriétés
Formule moléculaire |
C22H18N6O |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
4-[[4-[4-(2-cyanoethenyl)-2-(hydroxymethyl)-6-methylanilino]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C22H18N6O/c1-15-11-17(3-2-9-23)12-18(14-29)21(15)27-20-8-10-25-22(28-20)26-19-6-4-16(13-24)5-7-19/h2-8,10-12,29H,14H2,1H3,(H2,25,26,27,28) |
Clé InChI |
KRXOLCAKDTZFHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)CO)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


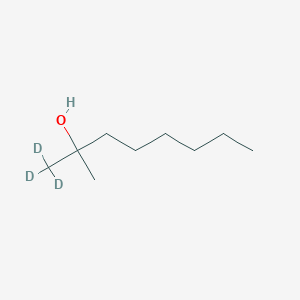
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
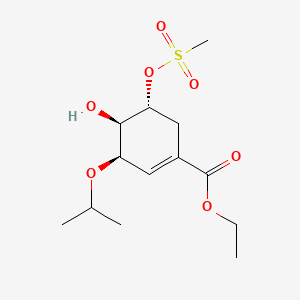
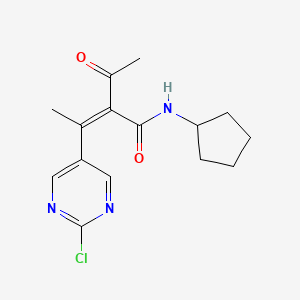

![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)

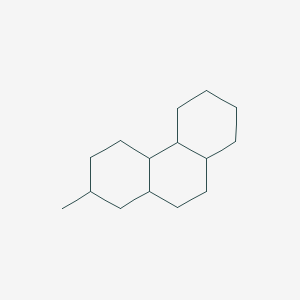
![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
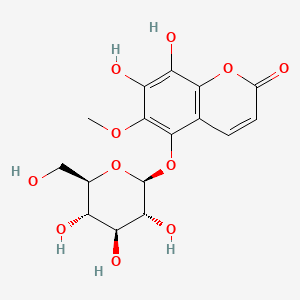

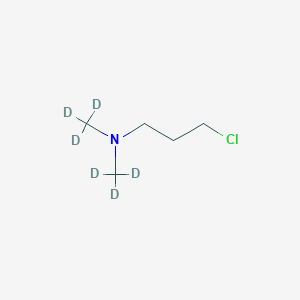
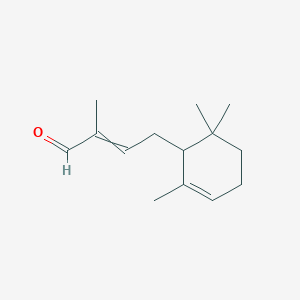
![[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)
